molecular formula C16H14N2O4 B2923312 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-88-3

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2923312
CAS No.: 320419-88-3
M. Wt: 298.298
InChI Key: FMZDDOAITLVADB-UHFFFAOYSA-N
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Description

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule characterized by a pyridinecarboxamide core fused with a 1,3-benzodioxol (methylenedioxyphenyl) moiety and an allyl substituent. The 1,3-benzodioxol group is a common pharmacophore in medicinal chemistry, often associated with modulating receptor binding or enzyme inhibition due to its electron-rich aromatic system . The pyridinecarboxamide scaffold contributes hydrogen-bonding capacity and structural rigidity, making it a versatile framework for drug discovery .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-7-18-8-3-4-12(16(18)20)15(19)17-11-5-6-13-14(9-11)22-10-21-13/h2-6,8-9H,1,7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZDDOAITLVADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate pyridine derivative with an allylamine and a benzodioxole derivative under controlled conditions. The reaction may require the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique molecular structure, holding significant interest across various scientific fields like medicinal chemistry and organic synthesis. Its molecular formula is C16H16N2O4, and it has a molecular weight of 288.31 g/mol. The compound's structure includes an allyl group, a benzodioxole moiety, and a pyridinecarboxamide core. The benzodioxole structure contributes to the compound's chemical reactivity and biological properties, making it a valuable building block for synthesizing more complex molecules.

Potential Applications

The unique structure of this compound makes it a promising candidate for various applications:

  • Drug Development The compound is of interest in medicinal chemistry due to its potential biological activities.
  • Organic Synthesis It serves as a valuable building block for synthesizing more complex molecules.
  • Interaction Studies It may bind to specific enzymes or receptors, influencing their activity.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure SimilarityUnique Features
1-Allyl-N-(1,3-benzodioxol-5-yl)ureaContains benzodioxole moietyDifferent functional groups
1-Benzodioxol-5-yl-3-N-fused heteroaryl indolesBenzodioxole component presentPotential anticancer activity
N-Allyl-N'-(1,3-benzodioxol)ureaSimilar core structureVariations in functional groups

Mechanism of Action

The mechanism by which 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, electronic properties, and molecular weight, which influence their physicochemical and biological profiles. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP* Hydrogen Bond Donors/Acceptors
1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-... C₁₈H₁₅N₂O₅ 339.32 Allyl, 1,3-benzodioxol-5-yl ~2.5 2 / 5
D-19 () C₂₂H₂₄N₃O₄ 394.45 Benzodioxolmethyl, 4,6-dimethylpyridinyl ~3.0 3 / 5
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-... () C₂₃H₂₀F₂N₂O₅ 442.42 2,2-difluoro-benzodioxol, isopropoxyphenyl ~3.8 2 / 7

*logP estimated using fragment-based methods.

Key Comparisons

Substituent Effects Allyl vs. Benzodioxol Modifications: The 2,2-difluoro substitution in ’s compound increases electronegativity and metabolic stability compared to the non-fluorinated benzodioxol in the target compound .

Hydrogen-Bonding Capacity The pyridinecarboxamide core in all compounds provides two hydrogen-bond donors (amide NH and pyridinone OH) and five acceptors (carbonyl and ether oxygens). D-19 () has an additional pyrrole NH donor, which may enhance target affinity in polar environments .

Molecular Weight and Drug-Likeness

  • The target compound (MW 339.32) falls within the typical range for CNS-active drugs, while ’s fluorinated analog (MW 442.42) may face challenges in bioavailability due to higher lipophilicity .

Research Findings and Methodological Considerations

  • Structural Analysis : Techniques like X-ray crystallography (e.g., SHELX programs in ) could resolve the pyridinecarboxamide’s puckering dynamics and allyl conformation, critical for understanding binding modes .
  • Lumping Strategies : ’s lumping approach suggests grouping analogs with shared benzodioxol-pyridinecarboxamide cores to streamline property prediction, though substituent-specific effects must be validated experimentally .

Biological Activity

1-Allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with significant potential in medicinal chemistry and drug development. Its unique structure includes an allyl group, a benzodioxole moiety, and a pyridinecarboxamide core, contributing to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H16N2O4
  • Molecular Weight : 288.31 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may bind to specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. The compound's ability to modulate enzyme activity suggests it could play a role in pathways related to:

  • Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) and other key enzymes involved in neurotransmitter metabolism.

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit antioxidant properties. This activity may be linked to the presence of the benzodioxole moiety, which has been associated with enhanced cellular antioxidant enzyme activities.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties by modulating neurotransmitter levels and protecting against oxidative stress. For instance, it could enhance the levels of beneficial neurotransmitters while reducing harmful oxidative byproducts.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
1-Allyl-N-(1,3-benzodioxol-5-yl)ureaContains benzodioxole moietyDifferent functional groups
1-Benzodioxol-5-yl-3-N-fused heteroaryl indolesBenzodioxole component presentPotential anticancer activity
N-Allyl-N'-(1,3-benzodioxol)ureaSimilar core structureVariations in functional groups

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Neuroprotective Study : A study demonstrated that a related compound increased swimming endurance in mice by enhancing liver glycogen levels and reducing lactic acid accumulation. This suggests potential neuroprotective effects through metabolic modulation .
  • Antioxidant Mechanism : Research indicated that compounds with similar structures could significantly increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), providing insights into their protective mechanisms against oxidative stress .

Q & A

[Basic] What spectroscopic methods are employed for the structural elucidation of 1-allyl-N-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide?

Answer:
Structural characterization typically involves:

  • 1H NMR : To identify proton environments (e.g., allyl group protons resonate at δ 4.5–5.5 ppm, benzodioxolyl aromatic protons at δ 6.7–7.1 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functionalities.
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., ESI-MS for [M+H]⁺).
    Cross-validation with X-ray crystallography (using SHELX programs for refinement) resolves ambiguities in stereochemistry .

[Advanced] How can researchers optimize the synthesis yield of this compound?

Answer:
Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for allyl/benzodioxolyl group introduction.
  • Catalyst Optimization : Pd-mediated coupling for allylation (e.g., Pd(PPh₃)₄ in THF at 80°C).
  • Temperature Control : Elevated temperatures (100–120°C) improve cyclization efficiency.
Analogous CompoundYield (%)Melting Point (°C)Reference
IIg (thiophenyl)70312–314
IIi (2-ethoxyphenyl)40274–276

Reaction progress should be monitored via TLC or HPLC .

[Advanced] How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate shifts, accounting for solvent effects (e.g., DMSO-d₆).
  • Dynamic Effects : Consider conformational flexibility (e.g., allyl group rotation) via molecular dynamics simulations.
  • Crystallographic Validation : Compare computational predictions with X-ray-derived geometries to identify tautomeric or stereochemical mismatches .

[Basic] What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Cell Lines : Use HT-29 colorectal cancer cells cultured in RPMI 1640 + 5% FBS .
  • Viability Assays : MTT or Trypan blue exclusion (e.g., IC₅₀ determination at 24–72 hours).
  • Controls : Include cisplatin or doxorubicin as positive controls; test concentrations from 1–100 µM.

[Advanced] How does the allyl group conformation influence reactivity and bioactivity?

Answer:

  • X-ray Analysis : Determines allyl orientation (e.g., gauche vs. antiperiplanar) relative to the pyridine ring.
  • Docking Studies : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina. Flexible allyl groups may enhance binding entropy or metabolic stability .

[Advanced] What analytical challenges arise in purity determination, and how are they addressed?

Answer:

  • HPLC : Use a C18 column with a gradient elution (10–90% acetonitrile in 0.1% TFA over 20 min). Detect impurities at 254 nm.
  • LC-MS : Confirm molecular weight ([M+H]⁺) and identify byproducts (e.g., deallylated derivatives).
  • Melting Point Analysis : Sharp ranges (e.g., 285–287°C for analog IIf) indicate high purity .

[Basic] How is the crystal structure determined and refined?

Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXD for phase problem resolution via Patterson methods.
  • Refinement : SHELXL for least-squares refinement; R₁ < 0.05 and wR₂ < 0.15 indicate high-quality data .

[Advanced] What computational methods predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction : SwissADME for bioavailability radar and cytochrome P450 interactions.
  • Metabolite Identification : Use GLORY or Meteor software to simulate Phase I/II metabolism.
  • Validation : In vitro microsomal assays (e.g., human liver microsomes + NADPH) quantify half-life .

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